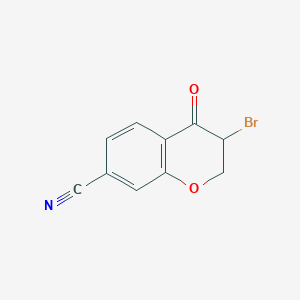

3-Bromo-4-oxochroman-7-carbonitrile

Description

Properties

Molecular Formula |

C10H6BrNO2 |

|---|---|

Molecular Weight |

252.06 g/mol |

IUPAC Name |

3-bromo-4-oxo-2,3-dihydrochromene-7-carbonitrile |

InChI |

InChI=1S/C10H6BrNO2/c11-8-5-14-9-3-6(4-12)1-2-7(9)10(8)13/h1-3,8H,5H2 |

InChI Key |

HCLFYVHRICPNFC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)C#N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural Differences and Implications

- Biphenyl and naphthalene analogs () exhibit planar structures, favoring π-π stacking in materials, while the pyranopyridine derivative () offers a polycyclic framework suited for targeting enzyme active sites .

Substituent Positions :

- Bromine at position 3 in the chroman derivative contrasts with para-substituted bromine in biphenyls (e.g., 4'-Bromo-[1,1'-biphenyl]-3-carbonitrile). Meta-substitution in biphenyls (e.g., 3'-bromo derivatives) reduces steric hindrance, improving reactivity in Suzuki-Miyaura couplings .

- The 7-position carbonitrile in the chroman compound may sterically hinder nucleophilic attacks compared to ortho-substituted carbonitriles in naphthalene systems .

Q & A

Q. Methodological Considerations

- Bromination : Electrophilic aromatic substitution (EAS) using Br₂ in the presence of FeBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions .

- Oxidation : Conversion of a 4-hydroxy group to a ketone via oxidation with CrO₃ or KMnO₄ in acidic media. Temperature control (<50°C) minimizes side reactions .

- Nitrile Introduction : Cyanation via nucleophilic substitution (e.g., using CuCN or NaCN) or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanide sources) .

Q. Methodological Approaches

- Variable-Temperature NMR : Conduct experiments at low temperatures (−40°C) to slow tautomeric interconversion and clarify splitting patterns .

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure using SHELXL (for refinement) and ORTEP-3 (for visualization) .

- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian or ORCA) to identify dominant conformers .

What challenges arise in crystallizing 3-Bromo-4-oxochroman-7-carbonitrile, and how are they addressed?

Advanced Research Focus

Crystallization difficulties stem from the compound’s polarity (nitrile and ketone groups) and potential polymorphism.

Q. Methodological Solutions

- Solvent Screening : Use high-throughput platforms to test solvents (e.g., DMSO/EtOH mixtures) and anti-solvents (hexane) .

- Seeding Techniques : Introduce microcrystals from prior batches to induce controlled nucleation .

- Software Tools : Refine diffraction data with SHELXL and model disorder using WinGX .

Q. Methodological Analysis

- Hammett Studies : Correlate substituent effects (σₚ values) with reaction rates in halogenation or coupling reactions .

- Electrostatic Potential Maps : Generate via Gaussian to visualize electron density distribution and predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.